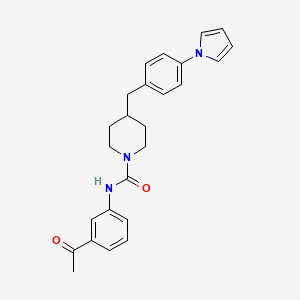
4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMRI-59 is a potent inhibitor of peroxiredoxin I, an enzyme involved in reducing oxidative stress within cells.
Vorbereitungsmethoden
The synthesis of AMRI-59 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various purities and quantities for research purposes .
Analyse Chemischer Reaktionen
AMRI-59 undergoes several types of chemical reactions, including:
Reduction: The compound’s activity can be modulated by reducing agents like N-acetyl cysteine.
Substitution: Functional group modifications on the core structure can enhance its activity and specificity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like N-acetyl cysteine. The major products formed from these reactions are typically oxidized or reduced derivatives of AMRI-59 .
Wissenschaftliche Forschungsanwendungen
AMRI-59 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative stress and enzyme inhibition.
Biology: Investigated for its role in modulating cellular ROS levels and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting oxidative stress-related diseases.
Wirkmechanismus
AMRI-59 exerts its effects primarily by inhibiting peroxiredoxin I, leading to an accumulation of ROS within cells. This oxidative stress triggers a cascade of molecular events, including the activation of the ROS/γH2AX/caspase pathway and suppression of ERK phosphorylation. These events ultimately result in apoptosis, particularly in cancer cells .
Vergleich Mit ähnlichen Verbindungen
AMRI-59 is unique in its specific inhibition of peroxiredoxin I. Similar compounds include:
Thioredoxin inhibitors: Target a different antioxidant enzyme but also increase cellular ROS.
Glutathione peroxidase inhibitors: Another class of compounds that modulate oxidative stress.
Other peroxiredoxin inhibitors: While they target the same enzyme family, they may differ in specificity and potency.
AMRI-59 stands out due to its potent inhibition of peroxiredoxin I and its demonstrated efficacy as a radiosensitizer in cancer therapy .
Eigenschaften
Molekularformel |
C25H27N3O2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-4-[(4-pyrrol-1-ylphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30) |
InChI-Schlüssel |
FSTSUVAXEIXJCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=C(C=C3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















